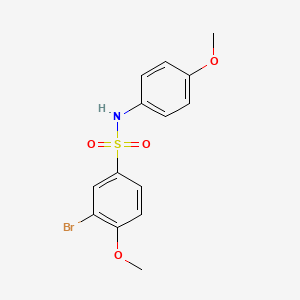![molecular formula C18H20N2O4S B14160414 N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide CAS No. 483346-52-7](/img/structure/B14160414.png)
N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a furan ring and a quinoline derivative, suggests potential biological activity and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the quinoline derivative: The 7-methyl-2-oxo-1,2-dihydroquinoline can be synthesized via a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde.
Coupling of intermediates: The final step involves the coupling of the furan-2-ylmethyl intermediate with the quinoline derivative in the presence of a sulfonylating agent, such as ethanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide would depend on its specific application. In a biological context, it might inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The furan and quinoline moieties could interact with different molecular targets, affecting various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Quinoline derivatives: Compounds like chloroquine, used as antimalarial agents.
Furan derivatives: Compounds like furfural, used in various industrial applications.
Uniqueness
N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide is unique due to the combination of a furan ring and a quinoline derivative within a single molecule. This structural uniqueness could confer distinct biological activities and applications not seen in simpler sulfonamides or quinoline derivatives.
Propiedades
Número CAS |
483346-52-7 |
|---|---|
Fórmula molecular |
C18H20N2O4S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]ethanesulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c1-3-25(22,23)20(12-16-5-4-8-24-16)11-15-10-14-7-6-13(2)9-17(14)19-18(15)21/h4-10H,3,11-12H2,1-2H3,(H,19,21) |
Clave InChI |
UVRPNNHYEHVDTJ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N(CC1=CC=CO1)CC2=CC3=C(C=C(C=C3)C)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


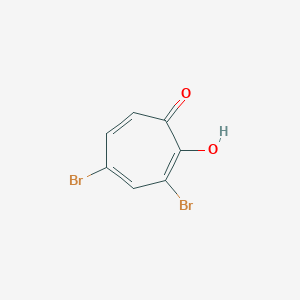
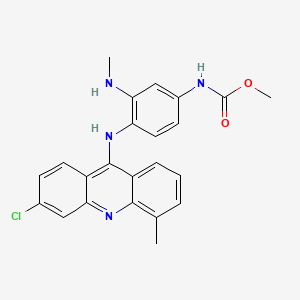
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
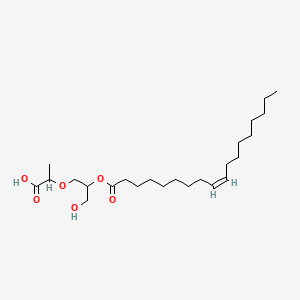
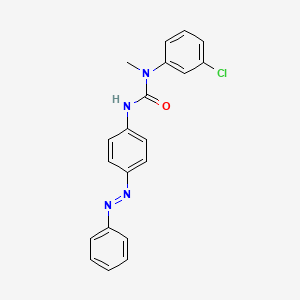
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
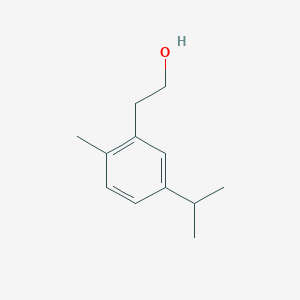
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
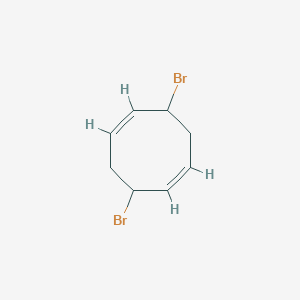

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
